4-[({2-Methylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]-1-[2-(methylsulfanyl)benzoyl]piperidine
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Overview
Description
4-[({2-Methylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]-1-[2-(methylsulfanyl)benzoyl]piperidine is a complex organic compound that features a unique combination of heterocyclic structures
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[({2-Methylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]-1-[2-(methylsulfanyl)benzoyl]piperidine typically involves multi-step reactions starting from readily available precursors. The key steps include the formation of the imidazo[1,2-b]pyridazin moiety, followed by its functionalization and coupling with the piperidine and benzoyl groups.
Formation of Imidazo[1,2-b]pyridazin: This step involves the condensation of 2-aminopyridine with an appropriate aldehyde or ketone under acidic or basic conditions.
Functionalization: The imidazo[1,2-b]pyridazin core is then functionalized with a methyl group at the 2-position using methylating agents such as methyl iodide.
Coupling Reactions: The final steps involve the coupling of the functionalized imidazo[1,2-b]pyridazin with piperidine and benzoyl chloride under basic conditions to form the target compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to improve yield and reduce costs. This could include the use of continuous flow reactors and automated synthesis platforms to streamline the process.
Chemical Reactions Analysis
Types of Reactions
4-[({2-Methylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]-1-[2-(methylsulfanyl)benzoyl]piperidine can undergo various types of chemical reactions, including:
Reduction: The benzoyl group can be reduced to a benzyl group using reducing agents like lithium aluminum hydride.
Substitution: The imidazo[1,2-b]pyridazin moiety can undergo electrophilic substitution reactions, such as halogenation, using reagents like bromine or iodine.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Bromine, iodine
Major Products Formed
Oxidation: Sulfoxide, sulfone derivatives
Reduction: Benzyl derivatives
Substitution: Halogenated imidazo[1,2-b]pyridazin derivatives
Scientific Research Applications
4-[({2-Methylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]-1-[2-(methylsulfanyl)benzoyl]piperidine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an antimicrobial and antiviral agent due to its unique structural features.
Medicine: Explored for its potential therapeutic applications, including as an anti-inflammatory and anticancer agent.
Industry: Utilized in the development of new materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 4-[({2-Methylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]-1-[2-(methylsulfanyl)benzoyl]piperidine involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes and receptors involved in inflammatory and cancer pathways.
Pathways Involved: It may modulate signaling pathways such as the NF-κB and MAPK pathways, leading to its anti-inflammatory and anticancer effects.
Comparison with Similar Compounds
Similar Compounds
Zolpidem: A sedative and hypnotic drug with a similar imidazo[1,2-b]pyridazin core.
Saripidem: An anxiolytic drug with structural similarities.
Zolimidine: An antiulcer drug with a related imidazo[1,2-b]pyridazin structure.
Uniqueness
4-[({2-Methylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]-1-[2-(methylsulfanyl)benzoyl]piperidine is unique due to its combination of the imidazo[1,2-b]pyridazin core with the piperidine and benzoyl groups, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C21H24N4O2S |
---|---|
Molecular Weight |
396.5 g/mol |
IUPAC Name |
[4-[(2-methylimidazo[1,2-b]pyridazin-6-yl)oxymethyl]piperidin-1-yl]-(2-methylsulfanylphenyl)methanone |
InChI |
InChI=1S/C21H24N4O2S/c1-15-13-25-19(22-15)7-8-20(23-25)27-14-16-9-11-24(12-10-16)21(26)17-5-3-4-6-18(17)28-2/h3-8,13,16H,9-12,14H2,1-2H3 |
InChI Key |
BOBFTKUJKKVERP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN2C(=N1)C=CC(=N2)OCC3CCN(CC3)C(=O)C4=CC=CC=C4SC |
Origin of Product |
United States |
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